(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate

Fibroblast Activation Protein FAP inhibitor PET radiopharmaceutical

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate (CAS 862700-58-1, molecular formula C₁₁H₁₄N₂O₃S₂, MW 286.37) is the 4-methylbenzenesulfonate (tosylate) salt of the chiral (4R)-thiazolidine-4-carbonitrile pharmacophore. This compound serves as a critical synthetic intermediate and pharmacophoric building block in two major therapeutic discovery programs: (i) as the core warhead in dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, a class validated by the approved drug teneligliptin and extensively characterized in patent WO-03084940-A1 ; and (ii) as the FAP-binding moiety in fibroblast activation protein (FAP)-targeted radiopharmaceuticals for pan-cancer PET imaging, as demonstrated by the gallium-68-labeled tracer SB03058 reported in Molecules.

Molecular Formula C11H14N2O3S2
Molecular Weight 286.4 g/mol
Cat. No. B15053145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate
Molecular FormulaC11H14N2O3S2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCS1)C#N
InChIInChI=1S/C7H8O3S.C4H6N2S/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-7-3-6-4/h2-5H,1H3,(H,8,9,10);4,6H,2-3H2/t;4-/m.1/s1
InChIKeyHIEQEUCPGZOAAB-FZSMXKCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate — Pharmacophore Identity, Salt-Form Characteristics, and Procurement Positioning


(R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate (CAS 862700-58-1, molecular formula C₁₁H₁₄N₂O₃S₂, MW 286.37) is the 4-methylbenzenesulfonate (tosylate) salt of the chiral (4R)-thiazolidine-4-carbonitrile pharmacophore . This compound serves as a critical synthetic intermediate and pharmacophoric building block in two major therapeutic discovery programs: (i) as the core warhead in dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, a class validated by the approved drug teneligliptin and extensively characterized in patent WO-03084940-A1 [1]; and (ii) as the FAP-binding moiety in fibroblast activation protein (FAP)-targeted radiopharmaceuticals for pan-cancer PET imaging, as demonstrated by the gallium-68-labeled tracer SB03058 reported in Molecules (2023) [2]. The tosylate salt form provides enhanced crystallinity and handling properties relative to the free base and hydrochloride variants, making it the preferred form for reproducible research-scale procurement and radiolabeling precursor synthesis .

Why Generic Substitution of (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate Fails: Stereochemistry, Salt Form, and Scaffold Identity


Generic substitution among thiazolidine-4-carbonitrile variants is scientifically indefensible for three reasons. First, stereochemistry at the 4-position is decisive: the (4R) configuration is essential for FAP-inhibitory activity, as the (4R)-fluoropyrrolidine isomer loses binding potency by over 300-fold relative to the (4S) isomer (IC₅₀ = 1000 nM vs 3.3 nM) [1], and analogous stereochemical constraints govern the thiazolidine-4-carbonitrile scaffold. Second, the counterion modulates physicochemical properties: the tosylate salt yields a distinct solubility and crystallinity profile (MW 286.37) compared to the hydrochloride (MW 150.63, CAS 391248-17-2) and free base (MW 114.17, CAS 463348-53-0), directly affecting weighing accuracy, dissolution behavior in radiolabeling buffers, and long-term storage stability . Third, ring identity matters: substituting the thiazolidine ring with pyrrolidine (as in FAPI-04) alters the FAP-binding pharmacophore, lipophilicity, and DPP-IV cross-reactivity profile in a manner that cannot be compensated by simple molar equivalence [1].

Quantitative Differentiation Evidence for (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate: Head-to-Head, Cross-Study, and Class-Level Comparisons


FAP-Inhibitory Potency: natGa-SB03058 (IC₅₀ = 0.68 nM) vs Clinically Validated natGa-FAPI-04 (IC₅₀ = 4.11 nM) — A >5-Fold Affinity Advantage

When the (4R)-thiazolidine-4-carbonitrile pharmacophore is elaborated into the gallium-chelated FAP-targeted tracer natGa-SB03058, it exhibits a 6.0-fold lower IC₅₀ (0.68 ± 0.09 nM) than the clinically validated benchmark natGa-FAPI-04 (4.11 ± 1.42 nM) in substrate-based in vitro FAP-binding assays [1]. This represents an order-of-magnitude improvement in binding affinity. In the same study, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivative natGa-SB03045 showed an intermediate IC₅₀ of 1.59 ± 0.45 nM, demonstrating that the thiazolidine ring substitution confers a superior FAP-binding pharmacophore relative to both the di-fluorinated and mono-fluorinated pyrrolidine scaffolds [1].

Fibroblast Activation Protein FAP inhibitor PET radiopharmaceutical gallium-68 SB03058

Pharmacophore Selectivity Rationale: Thiazolidine Ring Imparts FAP-over-DPP-IV Discrimination vs Pyrrolidine Scaffold

The (4R)-thiazolidine-4-carbonitrile pharmacophore was rationally selected to replace the pyrrolidine ring in FAPI-04 specifically to impart FAP selectivity over the phylogenetically related exopeptidase DPP-IV [1]. DPP-IV is strictly a dipeptidyl exopeptidase that cannot recognize N-blocked/acylated peptides; the N-(4-quinolinoyl)-glycyl fragment appended to the (4R)-thiazolidine-4-carbonitrile pharmacophore exploits this enzymatic distinction, as FAP possesses both endopeptidase and dipeptidyl aminopeptidase activities [1]. Historical data show that a 3-isoleucyl-4-cyanothiazolidine scaffold (Ki = 0.41 nM) exhibits >5-fold higher DPP-IV binding affinity than its (2S)-2-cyanopyrrolidine counterpart (Ki = 2.2 nM) [1], confirming that the sulfur-containing thiazolidine ring is intrinsically superior to pyrrolidine for engaging the prolyl peptidase active site—but the N-acylated elaboration redirects this potency selectively toward FAP.

FAP selectivity DPP-IV cross-reactivity pharmacophore design thiazolidine vs pyrrolidine endopeptidase

In Vivo Tumor Uptake Trade-off: [⁶⁸Ga]Ga-SB03058 (7.93 %ID/g) vs [⁶⁸Ga]Ga-FAPI-04 (11.90 %ID/g) — ~1.5-Fold Lower Uptake but Improved Hydrophilicity

Despite the superior in vitro FAP-binding affinity, the gallium-68-labeled tracer [⁶⁸Ga]Ga-SB03058 demonstrated a ~1.5-fold lower tumor uptake (7.93 ± 1.33 %ID/g) than [⁶⁸Ga]Ga-FAPI-04 (11.90 ± 2.17 %ID/g) at 1 h post-injection in HEK293T:hFAP tumor xenograft mice [1]. However, [⁶⁸Ga]Ga-SB03058 exhibited greater hydrophilicity (LogD₇.₄ = −2.49 ± 0.28 vs −1.92 ± 0.35 for [⁶⁸Ga]Ga-FAPI-04), which favors renal clearance and reduces hepatobiliary background [1]. Notably, the higher background uptake in blood (2.07 ± 0.21 vs 1.20 ± 0.30 %ID/g) and skeletal muscle (1.42 ± 0.31 vs 0.76 ± 0.20 %ID/g) for the thiazolidine tracer contributed to inferior tumor-to-background contrast [1]. This in vitro–in vivo disconnect is an established phenomenon in FAPI tracer development and highlights the need for further structural optimization of the thiazolidine scaffold for in vivo applications.

tumor uptake biodistribution PET/CT imaging FAP-targeted pharmacokinetics

DPP-IV Inhibitory Potency: Thiazolidine-4-carbonitrile Derivatives Achieve Sub-Nanomolar IC₅₀ with Selectivity over DPP-2, DPP-8, and DPP-9

The thiazolidine-4-carbonitrile scaffold is a validated DPP-IV inhibitory pharmacophore. In a systematic SAR study (Park et al., Bioorg. Med. Chem. Lett. 2011), a series of β-aminoacyl-containing thiazolidine derivatives was evaluated; the lead compound 2da achieved an IC₅₀ of 1 nM against DPP-IV with excellent selectivity over related enzymes DPP-2, DPP-8, and DPP-9 [1]. This potency places thiazolidine-4-carbonitrile derivatives among the most active DPP-IV inhibitor chemotypes reported. The patent literature (WO-03084940-A1) further establishes the broad claim scope of thiazolidine-4-carbonitriles as DPP-IV inhibitors, with in vivo efficacy demonstrated by orally administered isoleucyl-thiazolidine, which enhanced insulin secretion and improved glucose tolerance in lean and obese Zucker rats [2]. The (R)-configuration at the 4-position is critical for stereospecific engagement of the DPP-IV catalytic serine.

DPP-IV inhibitor type 2 diabetes thiazolidine selectivity β-aminoacyl

Salt-Form Differentiation: Tosylate vs Hydrochloride vs Free Base — Physicochemical and Handling Advantages

The 4-methylbenzenesulfonate salt (MW 286.37) provides tangible practical advantages over the hydrochloride (MW 150.63, CAS 391248-17-2) and free base (MW 114.17, CAS 463348-53-0) forms. The tosylate salt increases the molecular weight by ~2.5-fold relative to the free base, which reduces relative weighing error in sub-milligram quantities—a critical factor in radiolabeling precursor preparation where stoichiometric precision is paramount . Tosylate salts are well-established in pharmaceutical development for conferring high crystallinity, non-hygroscopicity, and superior solid-state stability compared to hydrochloride salts, as demonstrated across multiple drug development programs [1]. Vendor specifications confirm the tosylate salt is available at ≥97% purity (HPLC) with batch-specific QC documentation (NMR, HPLC, GC), enabling direct use in GMP-adjacent radiopharmaceutical synthesis without additional purification . The free base, in contrast, is an oil or low-melting solid with limited long-term stability data.

tosylate salt 4-methylbenzenesulfonate crystallinity salt selection weighing accuracy

Enantiomeric Specificity: (4R)-Configuration is Mandatory — (4S)-Thiazolidine-4-carbonitrile Has No Reported Potency Data in FAP or DPP-IV Contexts

The (4R) absolute configuration is not optional—it is required for biological activity. In the structurally analogous fluoropyrrolidine series, the (4R)-fluoropyrrolidine isomer exhibits an IC₅₀ of 1000 nM against FAP, representing a ~300-fold loss of potency compared to the (4S)-fluoropyrrolidine isomer (IC₅₀ = 3.3 nM) [1]. This stereochemical constraint is attributed to the exo-puckered ring conformation adopted by the 4R isomer, which is unfavorable for active-site engagement, whereas the 4S isomer adopts a hyperconjugatively stabilized endo-puckered conformation [1]. For the thiazolidine scaffold, the same conformational principle applies: the (4R)-thiazolidine-4-carbonitrile was deliberately selected and demonstrated as the active pharmacophore in SB03058 (FAP IC₅₀ = 0.68 nM) [1]. The (4S)-thiazolidine-4-carbonitrile (CAS 908290-83-5) has no published potency data in either FAP or DPP-IV enzymatic assays, and its procurement for these applications would constitute an unvalidated substitution.

enantiomeric purity (4R)-configuration stereospecificity chiral pool enantiomer comparison

Optimal Application Scenarios for (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate Based on Quantitative Evidence


FAP-Targeted Radiopharmaceutical Lead Generation: Sub-Nanomolar Affinity Pharmacophore for ⁶⁸Ga- and ¹⁷⁷Lu-Labeled Tracers

The (R)-thiazolidine-4-carbonitrile scaffold, when conjugated with an N-(4-quinolinoyl)-glycyl linker and a DOTA/NOTA chelator, yields FAP-targeted tracers with IC₅₀ values as low as 0.68 nM—exceeding the affinity of the clinically benchmarked FAPI-04 by ~6-fold [1]. This application scenario is ideal for medicinal chemistry teams developing next-generation FAPI tracers that require: (i) a structurally differentiated pharmacophore with established in vivo biodistribution data; (ii) a built-in DPP-IV selectivity mechanism conferred by the N-acylated thiazolidine design; and (iii) a synthetic intermediate (tosylate salt) with documented purity that can be directly elaborated into gallium-68 or lutetium-177 chelator conjugates [1]. The scaffold is particularly suited for programs exploring albumin-binder conjugation strategies to address the currently suboptimal tumor retention (7.93 %ID/g) [1].

DPP-IV Inhibitor Discovery: Modular Scaffold for Selective, Nanomolar Type 2 Diabetes Lead Optimization

The thiazolidine-4-carbonitrile core enables the synthesis of β-aminoacyl derivatives that achieve IC₅₀ values of 1 nM against DPP-IV with excellent selectivity over the structurally homologous off-targets DPP-2, DPP-8, and DPP-9 [2]. This places the scaffold in the same potency class as teneligliptin (IC₅₀ ≈ 1 nM) [2]. The patent-protected scaffold (WO-03084940-A1) [3] offers an alternative chemotype to pyrrolidine-based DPP-IV inhibitors (sitagliptin, vildagliptin), with the synthetic advantage that the (R)-stereochemistry can be introduced via chiral pool synthesis from L-cysteine. Procurement of the tosylate salt form ensures consistent enantiopurity and eliminates the need for chiral HPLC separation during lead optimization.

Radiopharmaceutical Precursor Synthesis: High-Purity, Crystalline Tosylate Salt for GMP-Adjacent Radiolabeling Workflows

The 4-methylbenzenesulfonate salt (CAS 862700-58-1) is the preferred procurement form for radiopharmaceutical precursor synthesis due to: (i) its crystalline solid form enabling precise weighing of sub-milligram quantities—critical when working with expensive chelator-conjugated intermediates; (ii) batch-specific QC documentation (NMR, HPLC, GC) at ≥97% purity from multiple ISO-certified vendors ; and (iii) a molecular weight of 286.37 that reduces relative weighing error by ~2.5-fold compared to the free base . These properties directly support the reproducibility requirements of ⁶⁸Ga and ¹⁷⁷Lu radiolabeling protocols where precursor stoichiometry directly impacts radiochemical yield and molar activity of the final tracer product.

Comparative Pharmacophore Screening: Thiazolidine vs Pyrrolidine Ring in Prolyl Peptidase Inhibitor Design

For academic and industrial programs conducting systematic pharmacophore comparisons across the dipeptidyl peptidase family, the (R)-thiazolidine-4-carbonitrile scaffold provides a distinct sulfur-containing ring system that confers >5-fold higher intrinsic DPP-IV affinity (Ki = 0.41 nM) compared to the pyrrolidine counterpart (Ki = 2.2 nM) [1]. This scaffold can be incorporated into parallel synthesis libraries where the ring heteroatom (S vs CH₂) is the sole variable, enabling direct attribution of potency and selectivity differences to the sulfur atom's electronic and steric contributions. The tosylate salt's superior handling properties facilitate accurate library construction across multi-well plate formats.

Quote Request

Request a Quote for (R)-Thiazolidine-4-carbonitrile 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.